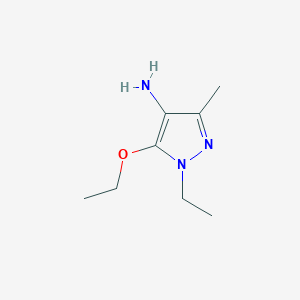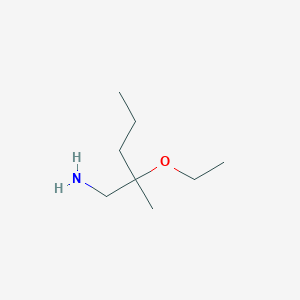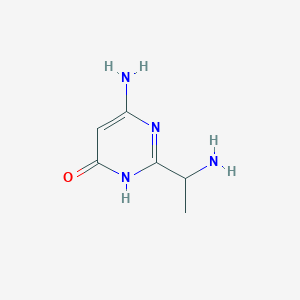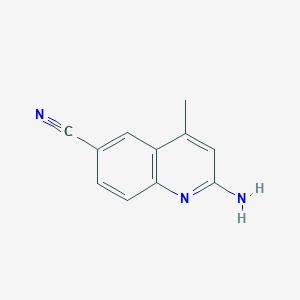![molecular formula C13H17IO B13308946 {1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene is an organic compound with the molecular formula C₁₃H₁₇IO It is characterized by the presence of an iodocyclopentyl group attached to an ethylbenzene moiety through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Iodocyclopentyl)oxy]ethyl}benzene typically involves the reaction of 2-iodocyclopentanol with ethylbenzene in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Palladium on carbon (Pd/C) or other palladium-based catalysts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodocyclopentyl group to a cyclopentyl group.
Substitution: The iodine atom in the iodocyclopentyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium azide (NaN₃) or sodium hydroxide (NaOH) in aqueous or alcoholic medium
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclopentyl derivatives
Substitution: Formation of azido, hydroxyl, or alkyl derivatives
Wissenschaftliche Forschungsanwendungen
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {1-[(2-Iodocyclopentyl)oxy]ethyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[(2-Bromocyclopentyl)oxy]ethyl}benzene
- {1-[(2-Chlorocyclopentyl)oxy]ethyl}benzene
- {1-[(2-Fluorocyclopentyl)oxy]ethyl}benzene
Uniqueness
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications.
Eigenschaften
Molekularformel |
C13H17IO |
|---|---|
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
1-(2-iodocyclopentyl)oxyethylbenzene |
InChI |
InChI=1S/C13H17IO/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(13)14/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
InChI-Schlüssel |
JFFXIIGFJVREGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2CCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)

![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)



![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
